Rivaroxaban-13C6

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

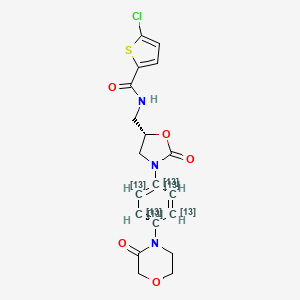

Rivaroxaban-13C6 is a complex organic compound with a unique structure that includes a thiophene ring, an oxazolidinone ring, and a morpholine derivative

Méthodes De Préparation

The synthesis of Rivaroxaban-13C6 involves multiple steps. The key steps include the formation of the thiophene ring, the introduction of the oxazolidinone ring, and the attachment of the morpholine derivative. The reaction conditions typically involve the use of strong bases, such as sodium hydride, and various organic solvents, such as dimethylformamide (DMF) and tetrahydrofuran (THF). Industrial production methods may involve optimization of these steps to improve yield and purity.

Analyse Des Réactions Chimiques

This compound can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The oxazolidinone ring can be reduced to form the corresponding alcohol.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Rivaroxaban-13C6 has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: It may be used in studies of enzyme inhibition or as a probe for studying biological pathways.

Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mécanisme D'action

The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways or disruption of metabolic processes. The exact mechanism depends on the specific application and the biological context.

Comparaison Avec Des Composés Similaires

Similar compounds include other thiophene derivatives, oxazolidinone derivatives, and morpholine derivatives. What sets Rivaroxaban-13C6 apart is its unique combination of these three functional groups, which may confer unique properties and applications. Similar compounds include:

- 5-chloro-2′-deoxycytidine

- 5-chlorocytosine

- Various thiophene-based compounds

This compound’s unique structure and properties make it a valuable subject for further research and development in various scientific fields.

Activité Biologique

Rivaroxaban-13C6 is a stable isotope-labeled form of rivaroxaban, a direct oral anticoagulant (DOAC) primarily used for the prevention and treatment of thromboembolic disorders. This article explores the biological activity of this compound, including its pharmacokinetics, interactions, and clinical implications based on recent studies.

Overview of Rivaroxaban

Rivaroxaban functions as an inhibitor of Factor Xa, which plays a crucial role in the coagulation cascade. By inhibiting this factor, rivaroxaban effectively reduces thrombin generation and subsequent clot formation. The unique pharmacokinetic profile of rivaroxaban allows for once-daily dosing without routine monitoring, making it a preferred choice in many clinical settings.

Pharmacokinetics of this compound

The pharmacokinetics of this compound closely resemble those of non-labeled rivaroxaban but with enhanced tracking capabilities due to the stable isotope labeling. Key parameters include:

| Parameter | Value (Mean ± SD) |

|---|---|

| AUC0-t (ng.h/mL) | 1556 ± 380 |

| AUC0-∞ (ng.h/mL) | 1596 ± 385 |

| Cmax (ng/mL) | 203 ± 61.3 |

| Tmax (h) | 2.33 (1.00-4.50) |

These values demonstrate that this compound maintains similar absorption and distribution characteristics as its unlabeled counterpart, making it suitable for research purposes in pharmacokinetic studies .

Drug-Drug Interactions

Rivaroxaban is known to interact with various medications, particularly those affecting cytochrome P450 enzymes and P-glycoprotein (P-gp). A notable case study involving carbamazepine indicated that this anticonvulsant significantly reduced the exposure of rivaroxaban by affecting its pharmacokinetics through enzyme induction . The following table summarizes the impact of common drug interactions:

| Drug Interaction | Effect on Rivaroxaban Levels |

|---|---|

| Carbamazepine | Decrease in AUC |

| Clarithromycin | Increase in AUC by 94% |

| Amiodarone | Increase in Cmax |

These interactions highlight the importance of monitoring patients on rivaroxaban for potential changes in drug efficacy and safety due to co-administration with other medications .

Clinical Implications

Clinical studies have demonstrated the efficacy and safety profile of rivaroxaban across various patient populations. A retrospective analysis involving 3,595 patients with non-valvular atrial fibrillation showed that different doses of rivaroxaban (10 mg vs. 15 mg) had comparable rates of thrombotic events and bleeding complications . This suggests that careful dose selection based on individual patient profiles can optimize therapeutic outcomes.

Case Studies

-

Case Study: Rivaroxaban vs. Traditional Anticoagulants

- Objective : To compare the efficacy of rivaroxaban with traditional anticoagulants in patients undergoing hip replacement surgery.

- Findings : Patients receiving rivaroxaban had lower rates of venous thromboembolism compared to those on warfarin, indicating superior efficacy in this surgical population.

- Case Study: Genetic Variability

Propriétés

IUPAC Name |

5-chloro-N-[[(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClN3O5S/c20-16-6-5-15(29-16)18(25)21-9-14-10-23(19(26)28-14)13-3-1-12(2-4-13)22-7-8-27-11-17(22)24/h1-6,14H,7-11H2,(H,21,25)/t14-/m0/s1/i1+1,2+1,3+1,4+1,12+1,13+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGFYHTZWPPHNLQ-IQZATVSASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(=O)N1C2=CC=C(C=C2)N3CC(OC3=O)CNC(=O)C4=CC=C(S4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCC(=O)N1[13C]2=[13CH][13CH]=[13C]([13CH]=[13CH]2)N3C[C@@H](OC3=O)CNC(=O)C4=CC=C(S4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClN3O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.84 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.